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  • Product: (2S,3S)-2-Amino-3-phenylbutyric acid-HCl
  • CAS: 53331-55-8

Core Science & Biosynthesis

Foundational

Structural Analysis & Stereochemical Profiling of (2S,3S)-2-Amino-3-phenylbutyric Acid HCl

The following technical guide details the structural analysis, stereochemical determination, and characterization of (2S,3S)-2-Amino-3-phenylbutyric acid hydrochloride . This document is designed for medicinal chemists a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, stereochemical determination, and characterization of (2S,3S)-2-Amino-3-phenylbutyric acid hydrochloride . This document is designed for medicinal chemists and analytical scientists requiring a rigorous, self-validating framework for working with this specific chiral building block.

Technical Guide Series: Advanced Chiral Amino Acids

Executive Technical Summary

(2S,3S)-2-Amino-3-phenylbutyric acid (also known as L-allo-


-methylphenylalanine ) is a non-proteinogenic amino acid utilized to introduce conformational constraints in peptidomimetics. Unlike its natural counterpart phenylalanine, the addition of a 

-methyl group creates a second chiral center at C3, resulting in four possible stereoisomers.

The specific (2S,3S) configuration imparts unique steric properties that restrict rotation around the


 bond (

torsion angle), often locking peptides into bioactive conformations (e.g.,

-turns). The hydrochloride salt form (HCl) is the preferred stable solid for synthesis, enhancing solubility in polar media while preventing potential racemization observed in the free zwitterion upon prolonged storage.

Key Analytical Challenges:

  • Distinguishing the (2S,3S) diastereomer from the (2S,3R) congener.

  • Quantifying enantiomeric purity (vs. 2R,3R).

  • Verifying the salt stoichiometry and lattice stability.

Molecular Architecture & Stereochemistry

Configuration Definition

The IUPAC designation (2S,3S) defines the absolute configuration at both chiral centers.

  • C2 (

    
    -carbon):  Bonded to 
    
    
    
    ,
    
    
    ,
    
    
    , and the side chain. The (S) configuration aligns with the natural L-amino acid stereochemistry.
  • C3 (

    
    -carbon):  Bonded to 
    
    
    
    ,
    
    
    ,
    
    
    , and C2. The (S) configuration at this position is critical for the specific spatial projection of the phenyl ring.
Conformational Analysis (Newman Projections)

In solution, the molecule exists in equilibrium between three staggered rotamers. However, the (2S,3S) stereochemistry strongly favors the rotamer where the bulky Phenyl and Carboxyl groups are anti (trans) to minimize steric clash, or gauche depending on specific solvation shells.

Critical Distinction:

  • (2S,3S) Isomer: The H

    
     and H
    
    
    
    protons often adopt a specific dihedral angle (
    
    
    ) that results in a diagnostic coupling constant (
    
    
    ).
  • (2S,3R) Isomer: Possesses a different preferred rotameric population, yielding a distinct

    
     value.
    

Analytical Characterization Strategy

To ensure the integrity of this compound for drug development, a "Self-Validating" analytical workflow is required. This system uses orthogonal methods to confirm identity, stereochemistry, and purity.

The Analytical Decision Matrix

The following workflow illustrates the logical progression from bulk material to validated stereoisomer.

AnalyticalWorkflow Raw Raw Material (2S,3S)-HCl Salt HNMR 1H NMR (DMSO-d6) J-Coupling Analysis Raw->HNMR Step 1: Diastereomer Check NOESY 1D/2D NOESY Spatial Proximity HNMR->NOESY Confirm Rotamer HPLC Chiral HPLC Enantiomeric Excess HNMR->HPLC Step 2: Purity Check XRD Single Crystal XRD Absolute Config HPLC->XRD Step 3: Gold Standard (Optional) QC Release for Synthesis HPLC->QC If >99% ee/de XRD->QC Definitive Proof

Figure 1: Analytical workflow for validating (2S,3S)-2-Amino-3-phenylbutyric acid HCl.

Spectroscopic Elucidation (NMR)[1][2]

Proton NMR ( H) Protocol

The most rapid method to distinguish the (2S,3S) isomer from the (2S,3R) isomer is


H NMR, specifically analyzing the vicinal coupling constant between the 

and

protons.

Experimental Conditions:

  • Solvent: DMSO-

    
     (preferred over 
    
    
    
    to prevent rapid exchange of ammonium protons and to stabilize specific rotamers).
  • Concentration: 10-15 mg/mL.

  • Temperature: 298 K.

Diagnostic Signals: | Position | Proton Type | Multiplicity | Approx. Shift (


) | Diagnostic Feature |
| :--- | :--- | :--- | :--- | :--- |
| C2-H  | 

-CH | Doublet (d) | ~3.9 - 4.2 ppm |

Coupling
| | C3-H |

-CH | Multiplet (dq) | ~3.2 - 3.5 ppm | Coupled to

-H and

-CH

| | C4-H |

-CH

| Doublet (d) | ~1.1 - 1.4 ppm |

Hz (Spin system verification) | | Ph-H | Aromatic | Multiplet | ~7.1 - 7.4 ppm | Integration = 5H |
The Karplus Relationship & Stereochemical Assignment

The magnitude of


 is governed by the Karplus equation:


  • Case A (Anti-periplanar,

    
    ):  Large 
    
    
    
    value (typically 10–13 Hz ).
  • Case B (Syn-clinal/Gauche,

    
    ):  Small 
    
    
    
    value (typically 3–5 Hz ).

Interpretation for (2S,3S): In many


-methyl amino acids, the (2S,3S) diastereomer (allo) adopts a conformation where H

and H

are anti to allow the bulky phenyl and carboxyl groups to minimize interaction. Consequently, the (2S,3S) isomer typically exhibits a larger coupling constant (

Hz)
compared to the (2S,3R) isomer (

Hz). Note: This must be verified against specific reference standards as solvent effects can shift rotamer populations.
Advanced Validation: NOESY

To confirm the assignment derived from


-coupling:
  • Perform a 1D NOESY irradiating the

    
    -CH signal.
    
  • Observation: If the configuration places the Methyl group and

    
    -H in close proximity (gauche), a strong NOE enhancement will be observed. If they are anti, the effect is weak or absent.
    

Chromatographic Purity (Chiral HPLC)

While NMR distinguishes diastereomers (2S,3S vs 2S,3R), it cannot distinguish enantiomers (2S,3S vs 2R,3R). Chiral HPLC is mandatory.

Methodology:

  • Column: Crown ether-based columns (e.g., Crownpak CR+) or Zwitterionic chiral stationary phases (e.g., Chiralpak ZWIX).

  • Mobile Phase: Aqueous

    
     (pH 1.5–2.0) is often used for crown ether columns to protonate the primary amine.
    
  • Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (phenyl).

Performance Criteria:

  • Resolution (

    
    ):  > 1.5 between (2S,3S) and (2R,3R).
    
  • Purity Limit: > 99.0% ee (Enantiomeric Excess) and > 98.0% de (Diastereomeric Excess).

Crystallographic Confirmation (XRD)

The hydrochloride salt forms a stable crystal lattice suitable for Single Crystal X-Ray Diffraction (SC-XRD). This is the absolute method for configuration assignment.

Lattice Characteristics:

  • The chloride ion (

    
    ) acts as a bridge, forming hydrogen bonds with the protonated ammonium group (
    
    
    
    ) and the carboxylic acid proton.
  • Flack Parameter: For establishing absolute configuration without a heavy atom reference, the anomalous scattering of the Chlorine atom is usually sufficient (using Cu K

    
     radiation). A Flack parameter near 0.0  confirms the correct absolute structure; a value near 1.0  indicates the inverted structure.
    

Synthesis & Impurity Profile (Context)

Understanding the synthesis route aids in predicting impurities. The (2S,3S) isomer is often accessed via:

  • Asymmetric Hydrogenation: Of

    
    -methyl-cinnamic acid derivatives.
    
    • Risk: Incomplete reduction or wrong catalyst chirality leading to (2R,3R).

  • Auxiliary-Controlled Alkylation: Using Evans oxazolidinones.

    • Risk: Diastereomeric leakage (presence of 2S,3R).

Handling the Hydrochloride Salt:

  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable to racemization in solid state. In solution, avoid basic pH (>9) for extended periods to prevent

    
     epimerization.
    

References

  • Shenderovich, M. D., et al. (1996). "Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers...". Biopolymers, 38(2), 141-156.[1] Link

    • Key Insight: Establishes the NMR -coupling/rotamer relationship for -methylphenylalanine deriv
  • Dhar, T. G. M., et al. (1994).
  • Easton, C. J., et al. (1994). "Stereoselective Synthesis of -Methylphenylalanine". Journal of the Chemical Society, Perkin Transactions 1. Key Insight: Detailed stereochemical assignment protocols.
  • PubChem Compound Summary. "(2S,3R)-2-amino-3-phenylbutanoic acid" (Isomer comparison). Link

    • Key Insight: Physical properties and nomenclature verification.[2][3][4][5]

Sources

Exploratory

An In-depth Technical Guide to the Metabolic Stability of Peptidomimetics Containing (2S,3S)-2-Amino-3-phenylbutyric Acid

Abstract Natural peptides, despite their high specificity and potency, are often hindered as therapeutic agents by their inherent metabolic instability, leading to short in vivo half-lives and poor bioavailability.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Natural peptides, despite their high specificity and potency, are often hindered as therapeutic agents by their inherent metabolic instability, leading to short in vivo half-lives and poor bioavailability.[1][2] Peptidomimetics, synthetic compounds that mimic the structure and function of natural peptides, are designed to overcome these limitations.[2][3] This guide focuses on a specific class of peptidomimetics incorporating the unnatural β-amino acid, (2S,3S)-2-Amino-3-phenylbutyric acid. We will explore the structural basis for the enhanced proteolytic resistance conferred by this moiety, provide detailed, field-proven protocols for evaluating metabolic stability using plasma and liver microsome assays, and offer insights into the interpretation of the resulting data for drug development professionals.

Introduction: The Challenge of Peptide Therapeutics and the Peptidomimetic Solution

The therapeutic potential of peptides is immense; they govern a vast array of physiological processes with remarkable precision.[2] However, their translation into viable drugs is frequently thwarted by rapid degradation in the gastrointestinal tract and serum.[2] The peptide bonds of natural L-α-amino acids are readily recognized and cleaved by a host of endogenous proteases and peptidases. This rapid metabolism necessitates frequent, often parenteral, administration, which can limit patient compliance and overall efficacy.

Peptidomimetic chemistry offers a robust solution by systematically modifying the peptide backbone to create analogues that retain biological activity while exhibiting superior pharmacokinetic properties.[2][3] One of the most successful strategies is the incorporation of unnatural amino acids, which disrupt the recognition sites for metabolic enzymes.[1][4] This guide delves into the use of (2S,3S)-2-Amino-3-phenylbutyric acid, a constrained β-amino acid, as a powerful tool to engineer metabolic stability.

The Structural Basis for Enhanced Stability

The inclusion of non-native amino acid structures is a cornerstone of modern peptidomimetic design. The rationale is to create a molecule that no longer fits the substrate-binding pockets of common proteolytic enzymes.

Rationale for Proteolytic Resistance: The β-Amino Acid Advantage

Peptides composed of β-amino acids demonstrate extraordinarily high stability against enzymatic degradation.[5][6] The primary reason for this enhanced stability lies in the altered backbone structure. Unlike natural α-amino acids, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This extension changes the bond angles and distances of the peptide backbone, effectively creating a structure that is sterically and electronically incompatible with the active sites of proteases that have evolved to recognize α-peptides.[7] The incorporation of (2S,3S)-2-Amino-3-phenylbutyric acid introduces this β-structure, providing a powerful defense against enzymatic attack.[7]

cluster_workflow Plasma Stability Assay Workflow arrow arrow prep Prepare 1 µM Test Compound in Plasma incubate Incubate at 37°C prep->incubate Start Incubation sample Sample at Time Points (0, 5, 15, 30, 60, 120 min) incubate->sample During Incubation quench Quench Reaction (Ice-Cold Acetonitrile + IS) sample->quench Stop Reaction centrifuge Centrifuge (4000 x g) to Pellet Protein quench->centrifuge Process Sample analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze Prepare for Analysis

Figure 2: Workflow for the Plasma Stability Assay.

Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the t=0 sample. The natural logarithm (ln) of the percent remaining is plotted against time. The slope of this line (k) is used to calculate the half-life: t½ = 0.693 / |-k| .

Protocol 2: Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME screening to evaluate a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes. [8][9]It provides an estimate of intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance. [9] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a peptidomimetic in liver microsomes.

Materials:

  • Test peptidomimetic (10 mM stock in DMSO)

  • Pooled liver microsomes (e.g., Human, Rat) at 20 mg/mL

  • 0.1 M Phosphate buffer, pH 7.4

  • NADPH regenerating system (Cofactor solution, e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Control compounds with known metabolic rates (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • All other materials as listed for the Plasma Stability Assay

Step-by-Step Methodology:

  • Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test peptidomimetic (final concentration 1 µM). [8][10]2. Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to temperature.

  • Reaction Initiation (Self-Validation): Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. [11]A parallel incubation is run without the NADPH cofactor as a negative control; significant compound loss in this well indicates non-NADPH-dependent degradation (e.g., chemical instability or activity of other enzymes). [8]4. Sampling and Quenching: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot and quench the reaction by adding it to ice-cold ACN with an internal standard, as described in the plasma stability protocol. [10][11]5. Sample Processing and Analysis: Follow steps 5 and 6 from the Plasma Stability protocol (centrifugation and LC-MS/MS analysis) to quantify the remaining parent compound.

cluster_workflow Microsomal Stability Assay Workflow prep Prepare Incubation Mix (Buffer + Microsomes + Compound) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (Add NADPH Cofactor) pre_incubate->initiate Start Metabolism sample Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sample During Incubation quench Quench Reaction (Ice-Cold Acetonitrile + IS) sample->quench analyze Process and Analyze by LC-MS/MS quench->analyze

Figure 3: Workflow for the Microsomal Stability Assay.

Data Analysis: The half-life (t½) is calculated as described previously. From the half-life, the intrinsic clearance (Clint) is calculated using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) [9][12]

Data Interpretation and Application

The data generated from these assays are fundamental for making go/no-go decisions in drug discovery programs. They allow for the rank-ordering of compounds based on their metabolic lability. [12]

Summarizing Quantitative Data

Presenting stability data in a clear, tabular format is essential for cross-compound comparison.

CompoundMatrixHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Stability Classification
Control α-Peptide Human Plasma18N/ALow
Peptidomimetic X Human Plasma>120N/AHigh
Control α-Peptide Human Liver Microsomes12115.5High Clearance
Peptidomimetic X Human Liver Microsomes9514.6Low Clearance

Table 1: Example metabolic stability data for a control α-peptide versus a peptidomimetic containing (2S,3S)-2-Amino-3-phenylbutyric acid (Peptidomimetic X). Stability classifications are project-specific but generally, t½ > 60 min is considered stable.

From In Vitro Data to In Vivo Predictions

While these are in vitro assays, the data provides a crucial first look at a compound's likely in vivo fate. Low stability in plasma suggests a short circulating half-life. High intrinsic clearance in liver microsomes suggests rapid hepatic clearance and potentially low oral bioavailability due to first-pass metabolism. [13]This information guides medicinal chemists in further structural modifications and helps pharmacologists design more effective in vivo studies.

Conclusion

The incorporation of sterically constrained, unnatural β-amino acids like (2S,3S)-2-Amino-3-phenylbutyric acid is a highly effective strategy for overcoming the primary liability of peptide therapeutics: poor metabolic stability. The structural modifications imparted by this moiety render the resulting peptidomimetics resistant to degradation by common proteases. Verifying this enhanced stability requires robust and reproducible in vitro assays. The plasma and liver microsomal stability assays detailed in this guide represent the industry-standard approach for quantifying metabolic lability. By systematically applying these protocols and carefully interpreting the data, drug development teams can confidently identify and advance peptidomimetic candidates with pharmacokinetic profiles suitable for clinical success.

References

  • Cyprotex. (n.d.). Plasma Stability. Evotec. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Analysis of Peptide Drug. Retrieved from [Link]

  • Bahar, E., et al. (2011). Metabolic Stability of Peptidomimetics: N-Methyl and Aza Heptapeptide Analogs of a PKB⁄Akt In. Chemical Biology & Drug Design, 78(5), 887-892. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Kuhne, R., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(1), 186-196. Retrieved from [Link]

  • Heck, T., et al. (2006). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. Protein and Peptide Letters, 13(10), 1017-1022. Retrieved from [Link]

  • Kasper, L., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. Retrieved from [Link]

  • Adesokan, H. K., et al. (2019). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology, 85(12), e00438-19. Retrieved from [Link]

  • Knight, J. C., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2333. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Gennari, C., et al. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(16), 7477-7496. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Wang, Y., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Heck, T., et al. (2009). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • Optibrium. (2024). What's the importance of cytochrome P450 metabolism?. Retrieved from [Link]

  • Guengerich, F. P. (2021). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Chemical Research in Toxicology, 34(6), 1435-1447. Retrieved from [Link]

  • Knight, J. C., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Retrieved from [Link]

  • Al-Awad, S., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(13), 7215. Retrieved from [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today, 23(3), 656-666. Retrieved from [Link]

  • Dirty Medicine. (2019, March 16). P450 Enzyme System (Inducers, Inhibitors, & Subtypes). YouTube. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of β-Methylphenylalanine Derivatives from (2S,3S)-2-Amino-3-phenylbutyric acid-HCl

Introduction: The Strategic Value of β-Methylphenylalanine in Drug Discovery In the landscape of medicinal chemistry, the conformational control of peptide and small-molecule scaffolds is a cornerstone of rational drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of β-Methylphenylalanine in Drug Discovery

In the landscape of medicinal chemistry, the conformational control of peptide and small-molecule scaffolds is a cornerstone of rational drug design. β-Methylphenylalanine, a non-proteinogenic amino acid, serves as a powerful tool in this endeavor. The introduction of a methyl group on the β-carbon of the phenylalanine side chain imposes significant steric constraints, restricting the torsional angles (χ1) of the aromatic side chain.[1] This "conformational locking" can lead to enhanced receptor binding affinity, improved selectivity, and increased metabolic stability by rendering the peptide backbone less susceptible to enzymatic degradation.[2]

The starting material, (2S,3S)-2-Amino-3-phenylbutyric acid (also known as (2S,3S)-β-methylphenylalanine), provides the core chiral scaffold.[3] This guide details the synthetic strategies and step-by-step protocols for transforming this foundational molecule into a diverse library of derivatives by modifying its two key functional handles: the primary amine and the carboxylic acid. Such derivatives are invaluable as building blocks for novel peptidomimetics, therapeutic agents, and molecular probes.[4][5]

The synthetic pathways described herein are modular, allowing researchers to selectively functionalize either the N-terminus or the C-terminus through a carefully orchestrated sequence of protection, activation, coupling, and deprotection steps.

Core Synthetic Principles and Strategic Considerations

The synthesis of amino acid derivatives is a study in regioselectivity. The presence of both a nucleophilic amine and an electrophilic carboxylic acid (once activated) in the same molecule necessitates a protection strategy to prevent undesired side reactions, such as self-polymerization.[6][7]

  • Orthogonal Protecting Group Strategy: The choice of protecting groups for the amine (N-terminus) and carboxylic acid (C-terminus) is critical. An "orthogonal" protection scheme is one where each group can be removed under specific conditions without affecting the other.[8] This allows for the sequential and controlled derivatization of the molecule. For instance, the acid-labile tert-butyloxycarbonyl (Boc) group is orthogonal to the base-labile methyl or ethyl esters.

  • Carboxylic Acid Activation for Amide Coupling: The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable. The carboxylic acid's hydroxyl group must first be converted into a better leaving group.[9][10] This is achieved using "coupling reagents," which form a highly reactive intermediate that is readily attacked by the amine nucleophile. The use of additives like 1-Hydroxybenzotriazole (HOBt) is crucial for suppressing side reactions and, most importantly, minimizing the risk of racemization at the sensitive α-carbon.[10][11]

General Synthetic Workflow

The overall strategy for derivatization can be visualized as a decision-based pathway. The choice of which functional group to protect first depends on the desired final derivative.

G cluster_n_term N-Terminal Derivatization Path cluster_c_term C-Terminal Derivatization Path start (2S,3S)-2-Amino-3-phenylbutyric acid-HCl c_protect Protocol 1: C-Terminal Protection (e.g., Esterification) start->c_protect n_protect Protocol 1: N-Terminal Protection (e.g., Boc Protection) start->n_protect n_derivatize Protocol 2: N-Terminal Derivatization (e.g., Acylation) c_protect->n_derivatize Free Amine c_deprotect Protocol 4: C-Terminal Deprotection (Optional) n_derivatize->c_deprotect final_n_deriv N-Acyl Derivative c_deprotect->final_n_deriv c_derivatize Protocol 3: C-Terminal Derivatization (e.g., Amide Coupling) n_protect->c_derivatize Free Carboxylic Acid n_deprotect Protocol 4: N-Terminal Deprotection (Optional) c_derivatize->n_deprotect final_c_deriv C-Amide Derivative n_deprotect->final_c_deriv

Caption: Modular synthetic pathways for derivatizing (2S,3S)-2-Amino-3-phenylbutyric acid.

Experimental Protocols

Materials and General Methods:

  • All reagents should be of analytical grade or higher and used as received unless otherwise noted.

  • Anhydrous solvents are recommended, particularly for coupling reactions.

  • Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates with visualization by UV light and/or appropriate staining (e.g., ninhydrin for free amines, potassium permanganate).

  • Product purification should be performed by flash column chromatography or recrystallization.

  • Structural confirmation should be done using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 1: N-Terminal Protection with Boc Anhydride

Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and its stability to a wide range of conditions, except for strong acids.[12] This protocol converts the starting amino acid hydrochloride into its N-Boc protected form, liberating the carboxylic acid for subsequent derivatization. The use of a base like sodium bicarbonate is essential to neutralize the starting HCl salt and the acid generated during the reaction.

Procedure:

  • Suspend (2S,3S)-2-Amino-3-phenylbutyric acid-HCl (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the suspension and stir until the solid dissolves and gas evolution ceases. The solution should become basic.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove the dioxane.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold 1 M solution of potassium bisulfate (KHSO₄). Do not use HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected product, which can often be used directly or purified by chromatography.

ParameterExpected Value/Observation
Purity (TLC) Single spot, lower Rf than starting material
Yield >90%
¹H NMR Appearance of a large singlet ~1.4 ppm (9H, Boc group)
HRMS [M+Na]⁺ calculated for C₁₅H₂₁NO₄Na
Protocol 2: C-Terminal Esterification (Methyl Ester)

Rationale: Esterification protects the carboxylic acid, allowing for subsequent reactions at the N-terminus. The method using trimethylchlorosilane (TMSCl) in methanol is exceptionally mild and efficient, avoiding the harsh conditions of traditional Fischer esterification.[13] TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification.

Procedure:

  • Suspend (2S,3S)-2-Amino-3-phenylbutyric acid-HCl (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C.

  • Add freshly distilled trimethylchlorosilane (TMSCl, 2.0 eq) dropwise via syringe. The solid should gradually dissolve.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up:

    • Remove all volatile materials under reduced pressure using a rotary evaporator.

    • The resulting solid is the methyl ester hydrochloride salt. It can be used as is or neutralized.

    • For neutralization, dissolve the salt in dichloromethane (DCM) and wash carefully with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄ and concentrate.

ParameterExpected Value/Observation
Purity (TLC) Single spot, higher Rf than starting material
Yield >95%
¹H NMR Appearance of a new singlet ~3.7 ppm (3H, -OCH₃)
HRMS [M+H]⁺ calculated for C₁₁H₁₆NO₂
Protocol 3: C-Terminal Amide Coupling

Rationale: This is the key protocol for generating C-terminal amide derivatives from the N-protected amino acid (from Protocol 1). We will use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid, and HOBt intercepts the reactive intermediate to form an active ester. This two-stage activation minimizes racemization and improves coupling efficiency, especially with sterically hindered amines.[11][14]

Caption: Simplified workflow of EDC/HOBt mediated amide bond formation.

Procedure:

  • Dissolve N-Boc-(2S,3S)-2-amino-3-phenylbutyric acid (1.0 eq, from Protocol 1) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Add HOBt (1.2 eq) and the desired primary or secondary amine (R¹R²NH, 1.1 eq).

  • Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the mixture.

  • Cool the solution to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient).

ReagentProsCons
EDC/HOBt Water-soluble byproducts, low racemization risk.[11]HOBt has explosive properties when dry.
HATU/DIPEA Very fast and efficient, good for hindered couplings.More expensive, byproducts can be harder to remove.
DCC/DMAP Inexpensive and effective for esterification/amidation.Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove; DMAP can increase racemization risk.[11]
Protocol 4: Deprotection

Rationale: The final step is often the removal of protecting groups to yield the free amine or carboxylic acid derivative. The choice of deprotection conditions is dictated by the protecting group used.

A. Boc Group Removal (Acidolysis):

  • Dissolve the N-Boc protected derivative in anhydrous DCM.

  • Add an excess of Trifluoroacetic acid (TFA, typically 25-50% v/v in DCM).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.

  • The product is obtained as the TFA salt.

B. Methyl Ester Removal (Saponification):

  • Dissolve the methyl ester derivative in a mixture of THF and water (e.g., 3:1).

  • Add Lithium hydroxide (LiOH, 1.5-3.0 eq).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the mixture carefully with 1 M HCl to pH ~3.

  • Extract with ethyl acetate, dry the organic layer, and concentrate to yield the free carboxylic acid.

Troubleshooting and Field Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low Amide Coupling Yield Incomplete activation; poor nucleophilicity of the amine; steric hindrance.Ensure anhydrous conditions. Switch to a more powerful coupling reagent like HATU. Increase reaction time or temperature slightly (e.g., to 40 °C).
Racemization Detected Over-activation of the carboxylic acid; presence of a strong base.Always use an additive like HOBt or OxymaPure. Use a weaker base than DIPEA, such as N-methylmorpholine (NMM), if possible.[10] Keep the reaction temperature at 0 °C during activation.
Incomplete Deprotection Insufficient deprotection reagent or time; steric hindrance around the protecting group.Increase the concentration of TFA for Boc removal. For saponification, add more LiOH or switch to a stronger base if the substrate is stable.
Difficulty Removing Byproducts Use of DCC (DCU byproduct); use of HATU/HBTU (tetramethylurea byproduct).For DCU, filter the reaction mixture before work-up. For water-soluble byproducts from EDC or HATU, ensure thorough aqueous washes during work-up.

References

  • AAPPTEC. Coupling Reagents.
  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Slideshare. (2016). Protection for amino group and amino acid. [Link]

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Ghorai, P., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • ResearchGate. How to do esterification of amino acid? [Link]

  • Patil, P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • D'Alpaos, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • D'Alpaos, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Bouvier, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Balboni, G., et al. (2012). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2S,3S)-2-amino-3-phenylbutanoic acid. [Link]

  • Magaji, A. M. (2025). Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry. University of Sheffield. [Link]

Sources

Application

methods for free-basing (2S,3S)-2-Amino-3-phenylbutyric acid-HCl for organic synthesis

Abstract & Scientific Context (2S,3S)-2-Amino-3-phenylbutyric acid (also known as -methylphenylalanine) is a non-proteinogenic chiral amino acid frequently used in peptide mimetics and drug discovery scaffolds to restric...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

(2S,3S)-2-Amino-3-phenylbutyric acid (also known as


-methylphenylalanine) is a non-proteinogenic chiral amino acid frequently used in peptide mimetics and drug discovery scaffolds to restrict conformational freedom. Commercially, it is supplied as the hydrochloride salt (HCl) to ensure stability and solubility.

However, the HCl counterion is often detrimental to downstream applications:

  • Transition Metal Catalysis: Chloride ions can poison sensitive Palladium or Rhodium catalysts.

  • Coupling Efficiency: Excess acid requires additional base (e.g., DIEA) in peptide coupling, potentially leading to racemization via oxazolone formation.

  • Physicochemical Studies: Accurate pKa or logD determination requires the salt-free zwitterion.

This guide outlines three field-proven methodologies to isolate the "free base" (zwitterion) form, prioritizing purity, scalability, and ease of operation.

Physicochemical Basis of De-salting

Understanding the ionic species is critical.[1] "Free-basing" an amino acid does not yield a neutral amine (


) and carboxylic acid (

) in the solid state. Instead, it yields the Zwitterion (Internal Salt).[2]
  • Starting Material: Cationic form (

    
     / 
    
    
    
    )
  • Target Species: Zwitterion (

    
    )
    
  • Target pH: The Isoelectric Point (pI).[1][2][3][4][5][6] For phenylalanine analogs, the pI is typically 5.4 – 5.9 .

At the pI, the net charge is zero, and the solubility of the amino acid in water/organic solvents is at its thermodynamic minimum, facilitating precipitation.[3]

Decision Matrix: Method Selection

Before proceeding, select the method that aligns with your downstream requirements.

MethodSelection Start Start: (2S,3S)-AA-HCl Salt Q1 Is Inorganic Salt (NaCl/LiCl) Tolerance High? Start->Q1 Q2 Is the scale > 10 grams? Q1->Q2 No (Must be salt-free) MethodC Method C: Isoelectric Precipitation (pH Adjustment) Q1->MethodC Yes (Salts acceptable) Q3 Is the compound acid-labile or prone to racemization? Q2->Q3 No (Small Scale) MethodB Method B: Ion Exchange (SCX) (Complete Desalting) Q2->MethodB Yes (Scalable) MethodA Method A: Propylene Oxide (Chemical Scavenging) Q3->MethodA Yes (Mildest) Q3->MethodB No

Figure 1: Decision matrix for selecting the appropriate neutralization strategy.

Detailed Protocols

Method A: The Propylene Oxide "Scavenger" Method

Best For: High purity, small-to-medium scale (1g – 20g), avoiding inorganic salts. Mechanism: Propylene oxide (epoxide) acts as an irreversible acid scavenger, reacting with HCl to form 1-chloro-2-propanol (volatile/soluble). This gently raises the pH to the pI, causing the zwitterion to crystallize.

Reagents:

  • (2S,3S)-2-Amino-3-phenylbutyric acid-HCl[7]

  • Propylene Oxide (Reagent Grade) [Warning: Carcinogen/Volatile]

  • Ethanol (Absolute) or Isopropanol

Protocol:

  • Dissolution: Dissolve 5.0 g (approx. 23 mmol) of the amino acid HCl salt in the minimum amount of absolute Ethanol (~30-50 mL). If solubility is poor, add small amounts of water (dropwise) until clear.

  • Addition: Place the flask in a water bath at 20°C. Add Propylene Oxide (excess, approx. 5-8 equivalents, ~10 mL) dropwise.

  • Incubation: Stir the solution at room temperature.

    • Observation: The solution may warm slightly (exothermic alkylation of Cl-).

    • Crystallization:[8][9] Within 1 to 4 hours, a white precipitate (the zwitterion) should begin to form as the HCl is consumed.

  • Completion: Stir overnight to ensure complete precipitation.

  • Isolation: Filter the white solid under vacuum.

  • Wash: Wash the cake with cold Ethanol (2 x 10 mL) and Diethyl Ether (2 x 20 mL) to remove the chloropropanol byproduct.

  • Drying: Dry under high vacuum at 40°C.

Why this works: The amino acid zwitterion is generally insoluble in ethanol, whereas the HCl salt is soluble. Removing the HCl reduces the solubility, driving precipitation.

Method B: Cation Exchange Chromatography (SCX)

Best For: Large scale (>20g), complete removal of all counter-ions, recovery from crude mixtures. Mechanism: The amino acid binds to the acidic resin; anions (Cl-) wash through. The amino acid is eluted with volatile base (Ammonia).

Reagents:

  • Dowex 50WX8 (or Amberlite IR120) in H+ form.

  • 1M NH

    
    OH (Ammonium Hydroxide).
    
  • Deionized Water.

Protocol:

  • Resin Prep: Pack a glass column with Dowex 50WX8 resin (~20g resin per 1g amino acid). Wash with water until eluate is neutral.

  • Loading: Dissolve the Amino Acid-HCl in water (concentration ~50 mg/mL). Load onto the column at a slow flow rate (1-2 mL/min).

  • Washing (The De-salting Step): Flush the column with Deionized Water (approx. 3-5 column volumes) until the eluate tests negative for Chloride (use Silver Nitrate test, see Section 5).

    • Result: The Amino Acid is now bound to the resin; Cl- is in the waste.

  • Elution: Switch solvent to 1M NH

    
    OH . Elute until the pH of the output becomes basic. Collect the basic fractions (ninhydrin positive).
    
  • Isolation: Concentrate the ammoniacal fractions on a rotary evaporator.

    • Note: Ammonia and water will evaporate, leaving the solid zwitterion.

  • Lyophilization: For a fluffy powder, redissolve the residue in minimal water and freeze-dry.

Method C: Isoelectric Precipitation (Triethylamine/Ethanol)

Best For: Rapid processing, situations where trace triethylamine salts are acceptable.

Protocol:

  • Suspend/Dissolve the Amino Acid-HCl in Ethanol (or Methanol).

  • Add Triethylamine (Et

    
    N)  (1.1 equivalents) dropwise while stirring vigorously.
    
  • The mixture will become cloudy as the Zwitterion precipitates (Et

    
    N
    
    
    
    HCl remains soluble in ethanol).
  • Cool to 0°C for 2 hours.

  • Filter and wash extensively with cold ethanol and THF to remove the amine salts.

Quality Control & Validation

Do not assume the salt is gone. Validate using these checks:

TestMethodExpected Result (Free Base)
Chloride Content AgNO

Precipitation
Dissolve 5mg in water/HNO

. Add AgNO

. No turbidity should appear.
Proton NMR D

O Solvent
Check the

-proton shift. It typically shifts upfield (shielded) by ~0.2-0.4 ppm compared to the HCl salt.
Elemental Analysis CHN Analysis %Cl should be < 0.5%.
Solubility Visual The product should be less soluble in water than the starting material, but soluble in 1M NaOH and 1M HCl.

Workflow Visualization

Workflow cluster_A Method A: Propylene Oxide Input Input: (2S,3S)-AA-HCl (Soluble in EtOH/H2O) StepA1 Add Propylene Oxide (Acid Scavenger) Input->StepA1 StepA2 Formation of Chloropropanol (Byproduct) StepA1->StepA2 Reaction StepA3 Precipitation of Zwitterion (Insoluble in EtOH) StepA2->StepA3 pH shift to pI Output Output: Pure Zwitterion (Solid) StepA3->Output Filtration

Figure 2: Chemical pathway for the Propylene Oxide scavenging method.

References

  • Greenstein, J. P.; Winitz, M.Chemistry of the Amino Acids; John Wiley & Sons: New York, 1961.
  • Bodanszky, M.; Bodanszky, A. The Practice of Peptide Synthesis; Springer-Verlag: Berlin, 1984. (Source for the Propylene Oxide method in peptide chemistry).[10]

  • Leggio, A., et al. "A Simple Protocol for the Preparation of Amino Acid Methyl Esters." The Journal of Organic Chemistry, 2016 . (Demonstrates handling of amino acid salts).

  • Sigma-Aldrich (Merck). "Ion Exchange Resins: Introduction and Protocols." (Standard protocols for Dowex/Amberlite usage).

  • ChemPros Community. "Desalting Amino Acids." Reddit/r/ChemPros, 2021 . (Field-proven insights on Et3N/Ethanol precipitation).

Sources

Method

Application Notes and Protocols for the Optimized Liquid-Phase Synthesis of (2S,3S)-2-Amino-3-phenylbutyric acid

Introduction: The Significance of Stereochemistry in β-Methylphenylalanine Analogs (2S,3S)-2-Amino-3-phenylbutyric acid, a β-methyl derivative of phenylalanine, is a chiral building block of significant interest in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in β-Methylphenylalanine Analogs

(2S,3S)-2-Amino-3-phenylbutyric acid, a β-methyl derivative of phenylalanine, is a chiral building block of significant interest in medicinal chemistry and drug development. The precise spatial arrangement of its two contiguous stereocenters—the α-carbon bearing the amino group and the β-carbon bearing the phenyl and methyl groups—is critical for its biological activity and its utility in the synthesis of peptidomimetics and other complex molecules. The syn or (2S,3S) configuration, in particular, can impart specific conformational constraints on peptide backbones, enhancing metabolic stability and receptor-binding affinity.[1] However, the stereoselective synthesis of this specific diastereomer presents a considerable challenge, requiring precise control over the formation of two adjacent chiral centers. This guide provides an in-depth exploration of advanced synthetic strategies and detailed protocols for the optimized liquid-phase synthesis of (2S,3S)-2-Amino-3-phenylbutyric acid, designed for researchers, scientists, and drug development professionals.

Core Principles of Diastereoselective Synthesis

The key to synthesizing the desired (2S,3S) diastereomer lies in understanding and controlling the approach of reagents to a prochiral substrate or intermediate. The relative stereochemistry of the two stereocenters is described as syn (on the same side in a Fischer projection) or anti (on opposite sides). The primary strategies for achieving high diastereoselectivity involve:

  • Substrate Control: Utilizing a chiral starting material where the existing stereocenter directs the formation of the new stereocenter.

  • Reagent Control: Employing a chiral reagent that preferentially reacts to form one diastereomer.

  • Catalyst Control: Using a chiral catalyst to create a chiral environment that favors the formation of a specific diastereomer.

This application note will delve into specific examples of these strategies, providing both the theoretical underpinning and practical protocols for their implementation.

Synthetic Strategies for (2S,3S)-2-Amino-3-phenylbutyric acid

Several robust methods have been developed for the asymmetric synthesis of β-branched α-amino acids. Here, we focus on the most effective and optimizable strategies for obtaining the (2S,3S) diastereomer.

Strategy 1: Diastereoselective Alkylation of a Chiral Glycine Enolate via Phase-Transfer Catalysis

This powerful strategy involves the alkylation of a chiral glycine Schiff base enolate with a secondary alkyl halide. The use of a chiral phase-transfer catalyst allows for high levels of both enantioselectivity and diastereoselectivity, primarily favoring the syn product.[2] The causality behind this selectivity lies in the formation of a rigid, catalyst-enolate complex that shields one face of the enolate, directing the incoming electrophile to the opposite face.

cluster_0 Phase-Transfer Catalysis Workflow A Glycine Schiff Base D Formation of Chiral Ion Pair A->D Deprotonation B Base (e.g., CsOH·H2O) B->D C Chiral Phase-Transfer Catalyst (PTC) C->D F Diastereoselective Alkylation D->F E 1-Phenylethyl bromide E->F G syn-Alkylated Product F->G High syn-selectivity H Acid Hydrolysis G->H I (2S,3S)-2-Amino-3-phenylbutyric acid H->I

Caption: Workflow for Phase-Transfer Catalyzed Alkylation.

Strategy 2: Stereodivergent Synthesis from a Chiral Epoxy Alcohol

This elegant approach commences with a readily available, enantiomerically pure starting material, (2S,3S)-2,3-epoxy-3-phenyl-1-propanol, which can be synthesized via the Sharpless asymmetric epoxidation.[3][4][5] The existing stereochemistry of the epoxide is then used to direct the subsequent transformations. This method is particularly versatile as it can be adapted to produce both syn and anti diastereomers by strategic manipulation of the reaction sequence.[5]

cluster_1 Chiral Epoxide Strategy Workflow J (2S,3S)-2,3-epoxy-3-phenyl-1-propanol K Oxidation to Carboxylic Acid J->K L Epoxy Acid Intermediate K->L M Regioselective Ring Opening (Me2CuCNLi2) L->M N Hydroxy Acid M->N O Esterification N->O P anti-Hydroxy Ester O->P Q Mesylation P->Q R SN2 with Azide Q->R S syn-Azido Ester R->S T Hydrogenolysis & Saponification S->T U N-Boc-(2S,3S)-2-Amino-3-phenylbutyric acid T->U

Caption: Workflow for Synthesis from a Chiral Epoxide.

Strategy 3: Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless AA reaction provides a direct route to syn-α-hydroxy-β-amino acids from α,β-unsaturated esters.[6][7] The choice of the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), is crucial for controlling both the enantioselectivity and the regioselectivity of the addition of the amino and hydroxyl groups across the double bond.[8][9] For many substrates, the (DHQ)2-PHAL ligand favors the formation of the (2S,3R)-α-hydroxy-β-amino acid, which can then be further processed.

Detailed Experimental Protocols

Protocol 1: Phase-Transfer-Catalyzed Asymmetric Alkylation

This protocol is adapted from the work of Maruoka and colleagues.[2]

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • 1-Phenylethyl bromide (racemic)

  • (S,S)-3,4,5-Trifluorophenyl-NAS-bromide (Chiral Phase-Transfer Catalyst)

  • Cesium hydroxide monohydrate (CsOH·H₂O)

  • 18-Crown-6

  • Toluene

  • Dichloromethane (DCM)

  • Hydrochloric acid (3M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) in toluene (5 mL) at 0 °C, add the chiral phase-transfer catalyst (0.05 mmol) and 18-crown-6 (0.1 mmol).

  • Add solid cesium hydroxide monohydrate (2.0 mmol) and stir the mixture vigorously for 15 minutes at 0 °C.

  • Add a solution of racemic 1-phenylethyl bromide (1.5 mmol) in toluene (2 mL) dropwise over 10 minutes.

  • Continue stirring at 0 °C and monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL) and extract with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography (eluent: hexane/ethyl acetate gradient) to yield the syn-alkylated product.

  • For deprotection, dissolve the purified product in a 1:1 mixture of THF and 3M HCl and stir at room temperature for 4-6 hours.

  • Wash the aqueous layer with DCM to remove the benzophenone byproduct.

  • The aqueous layer containing the desired amino acid can be further purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the product.

Protocol 2: Synthesis from (2S,3S)-2,3-epoxy-3-phenyl-1-propanol

This protocol is based on the stereodivergent synthesis described by Cardillo et al.[3][4]

Step A: Oxidation to the Epoxy Acid

  • Dissolve (2S,3S)-2,3-epoxy-3-phenyl-1-propanol (1.0 mmol) in a 2:1 mixture of acetonitrile and phosphate buffer (pH 6.7) (15 mL).

  • Add TEMPO (0.1 mmol) and sodium chlorite (5.0 mmol) in water (5 mL).

  • Stir at room temperature for 12 hours.

  • Acidify the reaction mixture to pH 3 with 1M HCl and extract with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude epoxy acid.

Step B: Regioselective Ring Opening

  • Prepare a solution of lithium dimethylcyanocuprate (Me₂CuCNLi₂) by adding methyllithium (2.2 mmol) to a suspension of copper(I) cyanide (1.1 mmol) in THF (10 mL) at -78 °C.

  • Add a solution of the crude epoxy acid from Step A in THF (5 mL) to the cuprate solution at -78 °C.

  • Stir the reaction at -20 °C for 6 hours.

  • Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • The crude hydroxy acid is then esterified (e.g., with methyl iodide and potassium carbonate in DMF) to yield the methyl ester.

Step C: Conversion to the N-Boc Amino Acid

  • The resulting anti-hydroxy ester is then subjected to a four-step sequence: mesylation of the hydroxyl group, Sₙ2 displacement with sodium azide, hydrogenolysis of the azide (which also removes the benzyl protecting group if present) and concurrent Boc protection of the resulting amine, and finally saponification of the ester to yield N-Boc-(2S,3S)-2-Amino-3-phenylbutyric acid.[5]

Optimization of Reaction Conditions

The yield and diastereoselectivity of these reactions are highly dependent on several parameters. Systematic optimization is crucial for achieving the desired outcome.

Table 1: Optimization Parameters for Phase-Transfer Catalyzed Alkylation
ParameterVariationRationaleExpected Outcome
Base CsOH·H₂O, KOH, NaOHThe nature of the cation influences the tightness of the ion pair and thus the reactivity and selectivity.CsOH often provides higher selectivity due to the formation of a "naked" enolate.
Solvent Toluene, DCM, THFSolvent polarity affects the aggregation state of the ion pair and the reaction rate.Nonpolar solvents like toluene generally favor higher diastereoselectivity.
Temperature -20 °C, 0 °C, RTLower temperatures typically increase selectivity by favoring the transition state leading to the major diastereomer.Lower temperatures are expected to improve the syn/anti ratio.
Catalyst Loading 1 mol%, 5 mol%, 10 mol%Sufficient catalyst is needed to ensure a reasonable reaction rate.Higher loading may increase the rate but could also lead to side reactions. 5 mol% is a good starting point.
Table 2: Optimization Parameters for Epoxide Ring Opening
ParameterVariationRationaleExpected Outcome
Nucleophile Me₂CuCNLi₂, Me₃Al, MeMgBrThe choice of organometallic reagent affects the regioselectivity of the epoxide opening.Higher-order cuprates are known for their high regioselectivity in opening epoxides at the less hindered position.
Solvent THF, Diethyl etherThe coordinating ability of the solvent can influence the reactivity of the organometallic reagent.THF is generally the solvent of choice for cuprate reactions.
Temperature -78 °C to 0 °CTemperature control is critical for maintaining the stability of the organometallic reagent and preventing side reactions.Lower temperatures are essential for high selectivity.

Analytical Methods for Stereochemical Determination

To confirm the successful synthesis of the (2S,3S) diastereomer, it is essential to determine both the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often be used to determine the diastereomeric ratio by integrating the signals of protons that are in different chemical environments in the two diastereomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the enantiomeric excess. The amino acid or a suitable derivative is passed through a chiral stationary phase, which separates the enantiomers, allowing for their quantification.

Conclusion

The synthesis of enantiomerically pure (2S,3S)-2-Amino-3-phenylbutyric acid is a challenging yet achievable goal through the careful selection and optimization of modern asymmetric synthesis methodologies. The strategies outlined in this guide, particularly phase-transfer catalyzed alkylation and stereodivergent synthesis from chiral epoxides, provide robust and reliable pathways to this valuable building block. By understanding the underlying principles of stereocontrol and systematically optimizing the reaction conditions, researchers can efficiently access this compound for applications in drug discovery and development.

References

  • Cardillo, G., et al. (n.d.). A Catalytic Asymmetric Synthesis of N-Boc-β-Methylphenylalanines. ACS Publications. Retrieved from [Link]

  • Cardillo, G., et al. (n.d.). A Catalytic Asymmetric Synthesis of N-Boc-β-Methylphenylalanines. American Chemical Society. Retrieved from [Link]

  • Cardillo, G., et al. (1997). A Catalytic Asymmetric Synthesis of N-Boc-beta-Methylphenylalanines. PubMed. Retrieved from [Link]

  • Ooi, T., et al. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Chemistry Portal. Retrieved from [Link]

  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. PubMed. Retrieved from [Link]

  • Donohue, A. C., et al. (n.d.). The Sharpless asymmetric aminohydroxylation reaction: Optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. ResearchGate. Retrieved from [Link]

  • Donohue, A. C., et al. (2008). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Alker, A., et al. (n.d.). Stereoselective Preparation of Syn α-Hydroxy-β-amino Ester Units via Regioselective Opening of α,β-Epoxy Esters: Enantioselective Synthesis of Taxol C-13 Side Chain and Cyclohexylnorstatine. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Denard, C. A., et al. (n.d.). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PMC - NIH. Retrieved from [Link]

  • Yasuno, Y., et al. (n.d.). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University. Retrieved from [Link]

  • Dunn, P. J., et al. (n.d.). Stereoselective synthesis of 2,3-diamino acids. 2,3-Diamino-4-phenylbutanoic acid. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Le, C. V., et al. (n.d.). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC. Retrieved from [Link]

  • Le, C. V., et al. (n.d.). Diastereoselective Synthesis of b-Branched a-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv. Retrieved from [Link]

  • O'Brien, P. (n.d.). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC. Retrieved from [Link]

  • Cavelier, F. (n.d.). Stereoselective Synthesis & Modified Amino Acids. IBMM. Retrieved from [Link]

  • Soloshonok, V. A., et al. (n.d.). Synthesis of bis-α,α′-amino acids through diastereoselective bis-alkylations of chiral Ni(ii)-complexes of glycine. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Mzengeza, S., et al. (n.d.). Stereospecific synthesis of α-methylated amino acids. ResearchGate. Retrieved from [Link]

  • Schmalz, T. (2022). Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. CORE. Retrieved from [Link]

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Retrieved from [Link]

  • Juaristi, E., et al. (n.d.). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. Academia.edu. Retrieved from [Link]

  • O'Brien, P. (1999). Reversal of regioselection in the sharpless asymmetric aminohydroxylation of aryl ester substrates. PubMed. Retrieved from [Link]

  • Sharpless, K. B. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. Retrieved from [Link]

  • Godenschwager, P. F., et al. (2004). Diastereoselective alkylation of beta-amino esters: structural and rate studies reveal alkylations of hexameric lithium enolates. PubMed. Retrieved from [Link]

  • Konopelski, J. P., et al. (2002). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed. Retrieved from [Link]

  • Reddy, G. V., & Rao, G. V. (2007). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Taylor & Francis. Retrieved from [Link]

  • (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Ager, D. J., et al. (n.d.). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Scite.ai. Retrieved from [Link]

  • Ager, D. J., et al. (n.d.). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. ResearchGate. Retrieved from [Link]

  • D'hooghe, M., et al. (2005). Reduction of 2,3-Dihydroisoxazoles to β-Amino Ketones and β-Amino Alcohols. ACS Figshare. Retrieved from [Link]

Sources

Application

The Strategic Application of (2S,3S)-2-Amino-3-phenylbutyric Acid in Asymmetric Synthesis: A Guide for Researchers

In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the realm of drug discovery and development. Chiral building blocks derived from the "c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the realm of drug discovery and development. Chiral building blocks derived from the "chiral pool" offer an efficient and reliable strategy to introduce stereocenters with high fidelity. Among these, non-proteinogenic amino acids have emerged as versatile synthons. This technical guide focuses on (2S,3S)-2-Amino-3-phenylbutyric acid , a valuable chiral building block, and its application in asymmetric synthesis. We will delve into its conversion into a powerful chiral auxiliary and its subsequent use in diastereoselective carbon-carbon bond-forming reactions, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application. The properties of (2S,3S)-2-Amino-3-phenylbutyric acid and its hydrochloride salt are summarized below.

PropertyValueSource
(2S,3S)-2-Amino-3-phenylbutyric acid HCl
CAS Number53331-55-8[1]
Molecular FormulaC₁₀H₁₄ClNO₂[1]
Molecular Weight215.67 g/mol [1]
AppearanceWhite solid[2]
Storage0-8 °C[2]
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
CAS Number62023-62-5[3][4]
Molecular FormulaC₁₀H₁₃NO₃[3][4]
Molecular Weight195.22 g/mol [3][4]
Density1.285 g/cm³ (Predicted)[4]
(2S,3R)-2-Amino-3-phenylbutanoic acid
Molecular FormulaC₁₀H₁₃NO₂[1]
Molecular Weight179.22 g/mol [1]

Safety and Handling: (2S,3S)-2-Amino-3-phenylbutyric acid and its derivatives should be handled in a well-ventilated fume hood.[5][6] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[5][6] In case of contact with skin or eyes, rinse immediately with plenty of water.[5][6] For inhalation, move to fresh air. If swallowed, rinse mouth with water.[6] Consult a physician if any symptoms persist.[6] While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance.

Transformation into a Chiral Auxiliary: The (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

The utility of (2S,3S)-2-Amino-3-phenylbutyric acid as a chiral building block is significantly amplified by its conversion into a chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. One of the most powerful and widely used classes of chiral auxiliaries is the Evans-type oxazolidinones.

The corresponding oxazolidinone derived from (2S,3S)-2-Amino-3-phenylbutyric acid is (4S,5S)-4-methyl-5-phenyl-2-oxazolidinone . The synthesis involves the reduction of the carboxylic acid moiety to the corresponding amino alcohol, followed by cyclization.

G cluster_0 Synthesis of Chiral Auxiliary Amino_Acid (2S,3S)-2-Amino- 3-phenylbutyric acid Amino_Alcohol (2S,3S)-2-Amino- 3-phenyl-1-butanol Amino_Acid->Amino_Alcohol Reduction (e.g., LiAlH₄) Oxazolidinone (4S,5S)-4-Methyl-5-phenyl- 2-oxazolidinone Amino_Alcohol->Oxazolidinone Cyclization (e.g., Phosgene, CDI)

Fig. 1: Synthetic route to the chiral auxiliary.
Protocol 1: Synthesis of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol is adapted from a general procedure for the synthesis of similar oxazolidinones from amino alcohols.

Step 1: Reduction of (2S,3S)-2-Amino-3-phenylbutyric acid to (2S,3S)-2-Amino-3-phenyl-1-butanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add (2S,3S)-2-Amino-3-phenylbutyric acid (1.0 eq.).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to afford the crude (2S,3S)-2-Amino-3-phenyl-1-butanol, which can be purified by column chromatography or used directly in the next step.

Step 2: Cyclization to (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Dissolve the crude (2S,3S)-2-Amino-3-phenyl-1-butanol (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM) or THF.

  • To this solution, add a cyclizing agent such as phosgene (or a phosgene equivalent like triphosgene) or carbonyldiimidazole (CDI) (1.1 eq.) at 0 °C.

  • If using phosgene, a base such as triethylamine or pyridine (2.2 eq.) should be added to neutralize the generated HCl.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure (4S,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Application in Diastereoselective Alkylation

Once the chiral auxiliary is prepared, it can be acylated and then utilized in diastereoselective enolate alkylation reactions. The bulky phenyl group at the C5 position and the methyl group at the C4 position of the oxazolidinone ring create a chiral environment that effectively shields one face of the enolate, leading to a highly stereoselective approach of the electrophile from the less hindered face.

G cluster_1 Diastereoselective Alkylation Workflow Auxiliary (4S,5S)-4-Methyl-5-phenyl- 2-oxazolidinone N_Acyl N-Acyl Oxazolidinone Auxiliary->N_Acyl Acylation (e.g., Acyl Chloride, Anhydride) Enolate Chiral Enolate N_Acyl->Enolate Deprotonation (e.g., LDA, NaHMDS) Alkylated_Product Diastereomerically Enriched Alkylated Product Enolate->Alkylated_Product Alkylation (R-X)

Fig. 2: General workflow for diastereoselective alkylation.
Protocol 2: Diastereoselective Alkylation of N-Propionyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol is a representative example of how the chiral auxiliary can be used to synthesize an enantiomerically enriched carboxylic acid derivative.

Step 1: N-Acylation of the Chiral Auxiliary

  • To a solution of (4S,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) (1.05 eq.) dropwise.

  • Stir the solution at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq.) dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-propionyl oxazolidinone by flash column chromatography.

Step 2: Diastereoselective Enolate Formation and Alkylation

  • To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise and continue to stir at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. Purify the major diastereomer by flash column chromatography.

Cleavage of the Chiral Auxiliary

The final step in this synthetic sequence is the removal of the chiral auxiliary to yield the desired enantiomerically pure product. The cleavage method can be chosen to afford a variety of functional groups, including carboxylic acids, primary alcohols, or aldehydes. Importantly, these cleavage reactions are typically high-yielding and proceed without racemization of the newly formed stereocenter.[2]

Protocol 3: Hydrolytic Cleavage to the Carboxylic Acid

This is one of the most common methods for removing the auxiliary.[7]

  • Dissolve the N-acylated product (1.0 eq.) in a mixture of THF and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (LiOH) (2.0 eq.).

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the chiral carboxylic acid with an organic solvent.

  • The chiral auxiliary can be recovered from the aqueous layer by extraction with an organic solvent after basification.

Protocol 4: Reductive Cleavage to the Primary Alcohol

This method provides access to chiral alcohols.

  • Dissolve the N-acylated product (1.0 eq.) in anhydrous THF at 0 °C.

  • Add a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) portion-wise.

  • Stir the reaction at 0 °C or room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of Rochelle's salt.

  • Extract the chiral alcohol and the auxiliary with an organic solvent.

  • The products can be separated by column chromatography.

Conclusion

(2S,3S)-2-Amino-3-phenylbutyric acid is a highly effective and versatile chiral building block for asymmetric synthesis. Its ready conversion to the corresponding (4S,5S)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary provides a robust platform for the diastereoselective synthesis of a wide range of enantiomerically pure compounds. The protocols detailed in this guide offer a practical framework for researchers to employ this valuable synthon in their synthetic endeavors, contributing to the advancement of asymmetric synthesis and the development of novel chiral molecules for various applications.

References

  • PubChem. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. [Link]

  • ChemBK. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. [Link]

  • PubChem. (2S,3R)-2-amino-3-phenylbutanoic acid. [Link]

  • PubChem. (2S,3R)-2-amino-2-methyl-3-phenylbutanoic acid. [Link]

  • ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing deprotection times for (2S,3S)-2-Amino-3-phenylbutyric acid residues

Introduction: The Challenge of Steric Hindrance (2S,3S)-2-Amino-3-phenylbutyric acid is a non-proteinogenic amino acid characterized by significant steric bulk due to its β-methyl group and adjacent phenyl ring. This str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance

(2S,3S)-2-Amino-3-phenylbutyric acid is a non-proteinogenic amino acid characterized by significant steric bulk due to its β-methyl group and adjacent phenyl ring. This structure presents considerable challenges during solid-phase peptide synthesis (SPPS), particularly during the N-α-deprotection step. The steric hindrance can physically obstruct reagent access to the protecting group, leading to incomplete cleavage, deletion sequences, and reduced final peptide purity and yield.[1][2]

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers optimize deprotection times and overcome the challenges associated with this sterically hindered residue.

Frequently Asked Questions (FAQs)

Q1: Which are the most common N-α-protecting groups used for (2S,3S)-2-Amino-3-phenylbutyric acid and what are the primary deprotection challenges?

The most common protecting groups are tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and to a lesser extent, benzyloxycarbonyl (Cbz). Each presents unique challenges related to the residue's bulk.

  • Boc (tert-butyloxycarbonyl): Removed under strong acidic conditions (e.g., trifluoroacetic acid, TFA). The primary challenge is that the steric hindrance around the carbamate requires harsher conditions (higher TFA concentration or longer reaction times) for complete removal compared to less bulky residues.[1][3] This, in turn, increases the risk of acid-mediated side reactions.[4]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed under basic conditions, typically with piperidine. The bulky Fmoc group, combined with the hindered nature of the amino acid, can make it difficult for the base to access and abstract the acidic proton on the fluorenyl ring, leading to incomplete deprotection.[2]

  • Cbz (Benzyloxycarbonyl or Z): Typically removed by catalytic hydrogenolysis. While very stable, the efficiency of this heterogeneous catalysis can be impeded if the peptide's conformation on the solid support sterically blocks the Cbz group from accessing the catalyst's active sites.[5][6]

Q2: How can I reliably detect incomplete deprotection of a (2S,3S)-2-Amino-3-phenylbutyric acid residue?

Relying on a single method is not advisable. A combination of analytical techniques provides the most accurate assessment.

  • Mass Spectrometry (MS): This is the most definitive method. Analyze a small, cleaved sample of the peptide. The presence of a mass corresponding to the target peptide + the mass of the protecting group (e.g., +100.12 Da for Boc, +222.24 Da for Fmoc) is direct evidence of incomplete deprotection.[3][7]

  • Kaiser (Ninhydrin) Test: This colorimetric test detects free primary amines.[2][3] After the deprotection step, a negative or very weak positive result (beads remain yellow or faint blue) suggests that the N-terminal amine is still protected. However, be aware that false negatives can occur with aggregated sequences.[3]

  • HPLC Analysis: Comparing the chromatogram of the crude peptide to a reference standard (if available) can reveal unexpected peaks. A peak eluting earlier than the target peptide may correspond to a more hydrophobic, protected species.

Q3: What are scavengers and why are they critical when using TFA for Boc deprotection of peptides containing this residue?

During Boc deprotection, TFA cleaves the protecting group, generating a highly reactive tert-butyl cation.[3][4] This electrophile can attack nucleophilic side chains in the peptide, causing irreversible modifications. This is particularly problematic for residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4][8]

Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap these reactive cations before they can damage the peptide.[8][9] Given that harsher conditions may be needed for (2S,3S)-2-Amino-3-phenylbutyric acid, using an effective scavenger cocktail is non-negotiable.

ScavengerTarget Residue(s)Typical ConcentrationPurpose
Water (H₂O) Trp (prevents reattachment)2.5% - 5%Protonates the indole nitrogen.
Triisopropylsilane (TIS) General2.5% - 5%Reduces the tert-butyl cation and scavenges other cations.
1,2-Ethanedithiol (EDT) Cys, Trp, Met2.5%A strong nucleophile that effectively traps cations and prevents Trp oxidation.[9]
Thioanisole Arg, Trp, Met5%A soft nucleophile, particularly useful for protecting Trp and Met.[4][10]

Troubleshooting Guide: Incomplete Deprotection

This section addresses the most common failure mode: incomplete removal of the N-α-protecting group.

Symptom: Incomplete Deprotection Detected by MS, HPLC, or Kaiser Test

TroubleshootingWorkflow

Potential Cause 1: Extreme Steric Hindrance

The β,β-disubstitution of the residue is the most likely culprit, physically blocking the deprotection reagent.

  • Solution (Boc Deprotection):

    • Increase TFA Concentration: Standard protocols often use 25-50% TFA in Dichloromethane (DCM). For this residue, it is often necessary to increase the concentration to 95% TFA.[3][11]

    • Extend Reaction Time: A standard 30-minute deprotection may be insufficient. Extend the time to 60-120 minutes. Monitor a time course on a small scale to find the optimum without causing excessive side reactions.[3][11]

  • Solution (Fmoc Deprotection):

    • Extend Reaction Time: Increase the standard 2x 10-minute piperidine treatments to 2x 20-30 minutes.

    • Use a Stronger Base: Piperidine's basicity may be insufficient. A common strategy for hindered residues is to use a deprotection cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic and stronger base. A solution of 2% DBU / 20% piperidine in DMF is often effective.[2]

Potential Cause 2: On-Resin Peptide Aggregation

As the peptide chain grows, it can form secondary structures or aggregate, burying the N-terminus and preventing reagent access.[2][12] This is common in hydrophobic sequences.

  • Solution:

    • Improve Resin Swelling: Ensure the resin is fully swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before the deprotection step. Poor swelling limits reagent accessibility.[2]

    • Use Chaotropic Agents: In severe cases, adding chaotropic agents like a low percentage of Guanidine HCl to the deprotection solution can help disrupt secondary structures.

    • Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 35-40°C) can increase reaction rates and break up aggregates. This must be done cautiously as it can also accelerate side reactions.

Experimental Protocols

Protocol 1: Optimized Boc Deprotection for Hindered Residues

This protocol assumes the (2S,3S)-2-Amino-3-phenylbutyric acid residue is at the N-terminus of a peptide-resin.

  • Resin Swelling: Wash the peptide-resin thoroughly with Dichloromethane (DCM) (3 x 1 min). Swell the resin in DCM for 30 minutes.

  • Deprotection Cocktail: Prepare a fresh deprotection cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O (v/v/v).

  • Deprotection Reaction: Add the TFA cocktail to the swollen resin. Agitate the mixture at room temperature for 60 minutes.

  • Monitoring (Optional but Recommended): After 60 minutes, take a very small sample of resin beads, wash them thoroughly, and perform a test cleavage and MS analysis to confirm complete deprotection. If incomplete, continue the reaction for another 30-60 minutes.

  • Washing: Once deprotection is complete, drain the TFA solution. Wash the resin thoroughly with DCM (5 x 1 min), followed by a neutralization wash with 10% Diisopropylethylamine (DIPEA) in DCM (2 x 1 min), and final DCM washes (3 x 1 min).

  • Proceed: The resin is now ready for the next coupling step.

Protocol 2: DBU-Assisted Fmoc Deprotection for Hindered Residues

This protocol is for situations where standard piperidine treatment is ineffective.

  • Resin Swelling: Wash the peptide-resin with N,N-Dimethylformamide (DMF) (3 x 1 min). Swell the resin in DMF for 30 minutes.

  • Deprotection Cocktail: Prepare a fresh solution of 2% DBU / 20% piperidine in DMF (v/v).

  • First Deprotection: Add the DBU/piperidine solution to the resin. Agitate for 5 minutes. Drain the solution.

  • Second Deprotection: Add a fresh aliquot of the DBU/piperidine solution. Agitate for 15-20 minutes.

  • Monitoring: Perform a Kaiser test on a few resin beads. A strong blue color indicates successful deprotection.[2] If the test is weak, extend the second deprotection time.

  • Washing: Drain the deprotection solution. Wash the resin exhaustively with DMF (7-10 x 1 min) to remove all traces of DBU and piperidine, which can interfere with subsequent coupling steps.

  • Proceed: The resin is now ready for the next coupling step.

References

  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection in peptide synthesis.
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • BOC Sciences. BOC-amino acids Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
  • BenchChem.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
  • Master Organic Chemistry. (2018, June 7).
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.).
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
  • The GPM. Amino acid protecting groups.
  • ACS Figshare. (2025, February 23).
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.).
  • Request PDF. Peptide Global Deprotection/Scavenger-Induced Side Reactions.

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: NMR Stereochemical Differentiation of (2S,3S)-2-Amino-3-phenylbutyric acid-HCl

Executive Summary: The Stereochemical Challenge In the development of proteolysis-resistant peptidomimetics, (2S,3S)-2-Amino-3-phenylbutyric acid (also known as (2S,3S)- -methylphenylalanine) is a critical building block...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In the development of proteolysis-resistant peptidomimetics, (2S,3S)-2-Amino-3-phenylbutyric acid (also known as (2S,3S)-


-methylphenylalanine) is a critical building block.[1] Its rigid steric bulk constrains peptide backbone conformation, often enhancing potency and selectivity in drug targets.[1]

However, the "performance" of this reagent is strictly defined by its stereochemical purity .[1] Commercial sources often contain trace amounts of the diastereomer (2S,3R) or the enantiomer, which can lead to inactive peptide isomers or off-target toxicity.[1] Standard HPLC often struggles to resolve these diastereomers without specialized chiral columns.

This guide compares the High-Field NMR characterization of the high-purity (2S,3S) HCl salt against the common (2S,3R) impurity, providing a definitive protocol for assignment and validation.

Comparative Analysis: Target vs. Impurity

The primary challenge in characterizing this compound is distinguishing the (2S,3S) configuration from the (2S,3R) diastereomer.[1] While their mass spectra are identical, their NMR signatures differ due to the distinct spatial arrangement of the


-proton and 

-proton.
The Vicinal Coupling Constant ( )

The most reliable "performance metric" for verifying this product is the vicinal coupling constant between H-2 (


) and H-3 (

).[1] According to the Karplus equation , this value depends on the dihedral angle.[1]
FeatureTarget: (2S,3S)-Isomer Alternative: (2S,3R)-Isomer Significance
Stereochemistry Erythro / Anti (typically)Threo / SynDetermines peptide folding trajectory.

High (> 9.0 Hz) Low (< 5.0 Hz) Primary Differentiator. The (2S,3S) form typically adopts an anti-periplanar conformation in solution, maximizing the coupling constant.[1]
NOE Correlation Strong

(Methyl)
Strong

Defines spatial proximity.
Solubility (HCl) High in DMSO/MethanolVariableHCl salt ensures protonation of the amine (

), distinct from the zwitterion.[1]

Critical Insight: In DMSO-d6, the observation of the ammonium protons (


) and their coupling to 

provides an additional validation point often missed in

experiments where exchange occurs.

Experimental Protocol

To achieve the resolution necessary to measure


 accurately, the following protocol is mandatory.
Sample Preparation[1]
  • Solvent: DMSO-d6 (99.9% D) is preferred over

    
    .
    
    • Reason: Prevents exchange of the ammonium (

      
      ) and carboxylic acid (
      
      
      
      ) protons, allowing for full integration and verification of the salt form.[1]
  • Concentration: 10–15 mg in 600

    
    L solvent.
    
  • Reference: Tetramethylsilane (TMS) or residual solvent peak (2.50 ppm).

Acquisition Parameters (600 MHz recommended)
  • 1D

    
    H NMR: 
    
    • Spectral Width: -2 to 14 ppm (to capture COOH).

    • Scans: 32 (minimum) for high S/N.

    • Acquisition Time: > 3.0 seconds (crucial for high digital resolution to resolve splitting).

    • Zero Filling: To 64k or 128k points.

  • 2D Experiments:

    • COSY: Magnitude mode (to trace spin systems).

    • NOESY/ROESY: Mixing time 500ms (to determine stereochemistry).

    • HSQC: Multiplicity-edited (to distinguish

      
       and 
      
      
      
      from
      
      
      ).

Structural Assignment & Logic

Visualizing the Assignment Workflow

The following diagram illustrates the logical flow for assigning the (2S,3S) isomer, moving from simple identification to stereochemical proof.

NMR_Workflow Sample Sample: (2S,3S)-Salt Spec1D 1D Proton Spectrum Sample->Spec1D Acquire COSY COSY Spectrum Spec1D->COSY Correlate NOESY NOESY Spectrum Spec1D->NOESY Spatial Check Calc_J Calculate J(alpha, beta) Target: >9 Hz Spec1D->Calc_J Measure Splitting Assign_Spin Identify Spin System (NH3 -> H-alpha -> H-beta -> Methyl) COSY->Assign_Spin Trace Connectivity Stereo_Proof Confirm (2S,3S) Configuration NOESY->Stereo_Proof NOE: H-alpha to Methyl Assign_Spin->Stereo_Proof Calc_J->Stereo_Proof

Caption: Logical workflow for distinguishing (2S,3S) stereochemistry using 1D and 2D NMR modalities.

Representative Chemical Shift Data (DMSO-d6)

Note: Values are representative of the HCl salt form. Exact shifts may vary slightly with concentration and temperature.

PositionAtom

(ppm)
Multiplicity

(Hz)
Assignment Logic
COOH OH~12.5Broad Singlet-Carboxylic acid proton (visible in DMSO).
Amine

8.45Broad Doublet-Ammonium salt. Couples to H-2.
Aromatic Ph-H7.20 – 7.40Multiplet-Phenyl ring protons (integrated to 5H).
2 (

)
CH3.95 dd

,

Diagnostic Peak. Large

indicates anti-conformation ((2S,3S)).[1]
3 (

)
CH3.25dq

,

Benzylic proton.[1] Coupled to methyl and alpha-H.
4 (

)

1.25Doublet

Methyl group. Diagnostic doublet.
Stereochemical Validation (The "Anti" Conformation)

To definitively prove the (2S,3S) structure over the (2S,3R) alternative, we analyze the NOE (Nuclear Overhauser Effect).[1]

  • In (2S,3S) (Anti-periplanar): The H-2 (

    
    ) and H-3 (
    
    
    
    ) protons are on opposite faces (180° dihedral).[1] Consequently, the H-2 (
    
    
    ) proton shows a stronger NOE correlation to the Methyl group (H-4) than to the H-3 (
    
    
    ) proton.[1]
  • In (2S,3R) (Syn-clinal): The H-2 and H-3 protons are spatially closer, resulting in a stronger

    
     NOE and a weaker 
    
    
    
    NOE.[1]

Stereochemistry cluster_2S3S Target: (2S,3S) Configuration cluster_2S3R Alternative: (2S,3R) Impurity H2_S H-alpha (C2) H3_S H-beta (C3) H2_S->H3_S Weak NOE (Anti-periplanar) Me_S Methyl (C4) H2_S->Me_S Strong NOE (Spatial Proximity) H2_R H-alpha (C2) H3_R H-beta (C3) H2_R->H3_R Strong NOE (Syn-clinal) Me_R Methyl (C4) H2_R->Me_R Weak NOE

Caption: NOE correlation logic distinguishing the target (2S,3S) isomer from the (2S,3R) impurity.

Conclusion

The "performance" of (2S,3S)-2-Amino-3-phenylbutyric acid-HCl in drug development is contingent upon its stereochemical integrity. While standard 1D NMR confirms the chemical structure, it is insufficient for stereochemical assignment without rigorous coupling constant analysis.[1]

Summary of Acceptance Criteria:

  • Chemical Shift: Presence of distinct doublets for Methyl (C4) and H-alpha (C2).

  • Coupling:

    
     Hz (indicative of (2S,3S) anti-rotamer).
    
  • NOE: Strong correlation between H-alpha and Methyl protons.

Researchers should prioritize suppliers who provide this level of detailed NMR characterization to ensure the exclusion of the (2S,3R) diastereomer.[1]

References

  • PubChem. (2S,3S)-2-amino-3-phenylbutanoic acid | C10H13NO2. National Library of Medicine. [Link][1]

  • Shenderovich, M. D., et al. (1996).[1] Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers. Biopolymers. [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Entry for 2-Aminobutyric Acid derivatives (Analogous coupling constants). [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.

Sources

Comparative

Topic: Unlocking Peptide Bioactivity: A Comparative Analysis of (2S,3S)-2-Amino-3-phenylbutyric Acid vs. L-phenylalanine Integration

An In-Depth Comparative Guide for Researchers Foundational Principles: The Significance of Aromatic Residues and Conformational Control In the landscape of peptide-based drug discovery, the native L-phenylalanine residue...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

Foundational Principles: The Significance of Aromatic Residues and Conformational Control

In the landscape of peptide-based drug discovery, the native L-phenylalanine residue is a cornerstone. As an essential amino acid, its hydrophobic benzyl side chain is fundamental to protein architecture, driving protein folding and mediating crucial hydrophobic and π-π stacking interactions at biological interfaces.[][2][3] L-phenylalanine is a precursor for vital neurotransmitters, including dopamine and norepinephrine, highlighting its intrinsic biological relevance.[][4][5] However, the inherent conformational flexibility of the peptide backbone often results in a population of structures, not all of which are optimized for target engagement. This flexibility can be a liability, leading to reduced binding affinity and increased susceptibility to enzymatic degradation.

To overcome these limitations, medicinal chemists employ non-natural, conformationally constrained amino acids. (2S,3S)-2-Amino-3-phenylbutyric acid, a derivative of phenylalanine, represents a powerful tool in this regard.[6] By introducing a methyl group onto the β-carbon of the side chain, this modification imposes significant steric constraints, restricting the rotational freedom around the Cα-Cβ bond. This "molecular straightjacket" forces the local peptide backbone into a more defined conformation. The central hypothesis is that by pre-organizing the peptide into its bioactive conformation, we can reduce the entropic penalty of binding, thereby enhancing affinity, selectivity, and metabolic stability.

Comparative Bioactivity: From Flexible to Pre-organized

The substitution of L-phenylalanine with (2S,3S)-2-Amino-3-phenylbutyric acid is not merely an isomorphic replacement but a strategic decision to rigidify the peptide structure. This structural constraint has been shown to yield dramatic improvements in bioactivity across various peptide families. The data below, synthesized from key studies, illustrates this principle.

Peptide SystemBiological TargetKey Bioactivity MetricResult of (2S,3S) Substitution vs. L-Phe
Dermorphin Analogueμ-Opioid ReceptorBinding Affinity (Ki)~15-fold increase in affinity
CCK-B Receptor AntagonistCholecystokinin B ReceptorReceptor SelectivityEnhanced selectivity over CCK-A receptor
Integrin Antagonistαvβ3 IntegrinIn vivo EfficacyImproved metabolic stability and tumor uptake

Table 1: Summary of comparative performance data for peptides incorporating (2S,3S)-2-Amino-3-phenylbutyric acid versus L-phenylalanine.

Causality of Enhanced Performance:

  • Increased Affinity: By locking the peptide into a conformation that more closely resembles the receptor-bound state, the entropic cost of binding is significantly lowered. This translates directly to a more favorable Gibbs free energy of binding (ΔG) and, consequently, a higher binding affinity (lower Ki or IC50).

  • Enhanced Selectivity: Different receptor subtypes often possess subtle differences in their binding pocket topographies. The rigid conformation imposed by (2S,3S)-2-Amino-3-phenylbutyric acid can create a molecular shape that fits preferentially into one receptor subtype over another, thereby improving selectivity and reducing off-target effects.

  • Proteolytic Resistance: Peptidases recognize and cleave specific peptide sequences in particular conformations. By introducing a non-natural residue that restricts the backbone, the peptide may no longer be an efficient substrate for degrading enzymes, leading to a longer biological half-life.

Experimental Validation: Protocols for Synthesis and Bioactivity Assessment

The empirical validation of these principles requires robust experimental workflows. The following sections detail the standardized protocols for synthesizing these modified peptides and quantifying their biological activity.

Peptide Synthesis: Incorporating Non-Natural Amino Acids via SPPS

The synthesis of peptides containing (2S,3S)-2-Amino-3-phenylbutyric acid is seamlessly integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The commercially available Fmoc-protected derivative is used in the same manner as any other standard amino acid.

Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Fmoc_Removal 2. Fmoc Deprotection (20% Piperidine/DMF) Wash1 3. Wash (DMF) Fmoc_Removal->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Wash2->Fmoc_Removal Next Cycle Final_Cleavage 7. Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Final_Cleavage Final Cycle Resin 1. Resin Swelling (e.g., Rink Amide in DMF) Resin->Fmoc_Removal Purification 8. Purification (RP-HPLC) Final_Cleavage->Purification Analysis 9. Characterization (LC-MS, MALDI-TOF) Purification->Analysis Binding_Assay cluster_incubation Incubation at Equilibrium Receptor Receptor Source (Membrane Prep) Filtration 2. Rapid Filtration (Separates Bound from Free) Receptor->Filtration Radioligand Radioligand (Fixed Concentration) Radioligand->Filtration Competitor Test Peptide (Serial Dilution) Competitor->Filtration Counting 3. Scintillation Counting (Quantifies Bound Radioactivity) Filtration->Counting Analysis 4. Data Analysis (IC50 → Ki Calculation via Cheng-Prusoff Equation) Counting->Analysis

Sources

Validation

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (2S,3S)-2-Amino-3-phenylbutyric acid-HCl

Introduction: In the landscape of pharmaceutical development and chiral chemistry, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly diff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development and chiral chemistry, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles within a biological system. The non-proteinogenic amino acid, (2S,3S)-2-Amino-3-phenylbutyric acid, a derivative of phenylalanine, serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the precise determination of its enantiomeric purity, or enantiomeric excess (ee), is not merely an analytical task but a fundamental requirement for ensuring the safety, efficacy, and quality of the final drug product.

This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric excess of (2S,3S)-2-Amino-3-phenylbutyric acid-HCl. We will delve into the core principles, provide actionable experimental protocols, and offer a critical evaluation of each method's strengths and limitations, empowering researchers to select the most appropriate strategy for their specific analytical challenge.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most prevalent and robust technique for enantiomeric separation in the pharmaceutical industry. Its strength lies in the direct separation of enantiomers using a Chiral Stationary Phase (CSP), which creates a transient diastereomeric interaction with the analyte, leading to differential retention times.

Principle of Chiral Recognition

The separation mechanism relies on the differential interaction energies between the two enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For amino acids like 2-Amino-3-phenylbutyric acid, common CSPs include those based on cyclodextrins, macrocyclic glycopeptides (like teicoplanin and ristocetin), and Pirkle-type phases.[1][2] These phases offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, which are essential for resolving the enantiomers. Alternatively, an indirect method can be employed where the amino acid is derivatized with a chiral reagent (e.g., Marfey's reagent, FDNP-Val-NH2) to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[3]

Experimental Protocol: Direct Chiral HPLC
  • Column Selection: Choose a suitable CSP. For aromatic amino acids, macrocyclic glycopeptide columns (e.g., Chirobiotic T) or cyclodextrin-based columns are excellent starting points.[2][4]

  • Sample Preparation:

    • Accurately weigh and dissolve the (2S,3S)-2-Amino-3-phenylbutyric acid-HCl sample in the mobile phase to a concentration of approximately 0.1-0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Mobile Phase: A common starting point for teicoplanin-based columns is a mixture of acetonitrile and water or methanol and an acidic buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at low pH).[2] The exact ratio must be optimized to achieve baseline resolution.

    • Flow Rate: Typically 0.8 - 1.0 mL/min.

    • Column Temperature: Temperature can significantly affect selectivity; start at ambient (e.g., 25 °C) and adjust as needed.[4]

    • Detection: Monitor the UV absorbance at a wavelength where the phenyl group absorbs, typically around 210-220 nm.

  • Data Analysis & ee Calculation:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh & Dissolve (2S,3S)-2-Amino-3-phenylbutyric acid-HCl s2 Filter Sample (0.45 µm) s1->s2 a1 Inject onto Chiral Column s2->a1 a2 Elute with Optimized Mobile Phase a1->a2 a3 UV Detection (210 nm) a2->a3 d1 Integrate Enantiomer Peaks a3->d1 d2 Calculate % ee d1->d2

Caption: General workflow for chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique renowned for its high resolution and sensitivity.[5] However, it requires the analyte to be volatile and thermally stable, necessitating a derivatization step for non-volatile compounds like amino acids.

Principle of Chiral Recognition

Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. For amino acids, cyclodextrin derivatives or phases like Chirasil®-Val are commonly used.[6][7] After derivatization, the volatile amino acid derivatives interact with the CSP, allowing for their separation based on stereochemistry. The requirement for derivatization is a key distinction from HPLC and CE.[6]

Experimental Protocol: Chiral GC
  • Sample Derivatization (Two-Step): This is the most critical part of the workflow and must be performed carefully to prevent racemization.[8][9]

    • Step 1: Esterification: Convert the carboxylic acid group to an ester (e.g., methyl or isopropyl ester). This is typically done by heating the amino acid in an alcohol (e.g., 3N methanolic HCl) at ~100 °C.[9]

    • Step 2: Acylation: Block the amino group by converting it to an amide. After evaporating the alcohol from the esterification step, add a solvent like methylene chloride and an acylating agent such as trifluoroacetic anhydride (TFAA) and heat gently (~60 °C).[9]

  • Instrumentation & Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). MS detection offers higher sensitivity and structural confirmation.[7]

    • Column: A chiral capillary column (e.g., Chirasil-Dex CB or a cyclodextrin-based column).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An oven temperature gradient is typically used to ensure good separation and peak shape. For example, start at 90 °C and ramp up to 175-200 °C.[5]

    • Injector: Split/splitless injector, typically at a higher temperature (e.g., 250 °C).

  • Data Analysis & ee Calculation:

    • Integrate the peak areas for the derivatized enantiomers.

    • Calculate ee% using the same formula as for HPLC. Accurate determination can achieve errors in the range of ±0.5%–2.5%.[10][11]

GC_Workflow cluster_prep Sample Derivatization cluster_analysis GC Analysis cluster_data Data Processing s1 Esterification (e.g., Methanolic HCl) s2 Acylation (e.g., TFAA) s1->s2 s3 Dissolve in Suitable Solvent s2->s3 a1 Inject into Chiral GC Column s3->a1 a2 Temperature Programmed Elution a1->a2 a3 FID or MS Detection a2->a3 d1 Integrate Enantiomer Peaks a3->d1 d2 Calculate % ee d1->d2

Caption: General workflow for chiral GC analysis.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers extremely high separation efficiency, short analysis times, and minimal sample consumption.[12][13] Chiral separations are achieved by adding a chiral selector directly to the background electrolyte (BGE).

Principle of Chiral Recognition

In CE, a chiral selector, most commonly a cyclodextrin derivative (e.g., sulfated-β-cyclodextrin), is added to the running buffer.[14][15] The enantiomers of the analyte form transient, diastereomeric inclusion complexes with the cyclodextrin. These complexes have different effective mobilities under the applied electric field due to slight differences in their size, charge, and/or conformation, leading to their separation. The degree of separation can be finely tuned by altering the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage.[14]

Experimental Protocol: Chiral CE
  • Sample Preparation:

    • Dissolve the (2S,3S)-2-Amino-3-phenylbutyric acid-HCl sample in the background electrolyte or deionized water to a low concentration (typically 0.1 mg/mL).

  • Instrumentation & Conditions:

    • CE System: A standard CE system with a UV or Diode Array Detector (DAD).

    • Capillary: A fused-silica capillary (e.g., 50 µm i.d. x 50 cm total length).

    • Background Electrolyte (BGE): A buffer solution (e.g., 25 mM phosphate buffer) at a specific pH (e.g., pH 2.5). The pH is critical as it affects the charge of the amino acid and the electroosmotic flow.[15]

    • Chiral Selector: Add an optimized concentration of a cyclodextrin derivative (e.g., 1.5 - 10 mM sulfated-β-cyclodextrin) to the BGE.[12][15]

    • Voltage: Apply a high voltage (e.g., 15-25 kV).

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: On-capillary UV detection, typically around 200-210 nm.

  • Data Analysis & ee Calculation:

    • The enantiomeric excess is calculated from the peak areas in the resulting electropherogram using the standard formula.

CE_Workflow cluster_prep Sample & Buffer Prep cluster_analysis CE Analysis cluster_data Data Processing s1 Prepare BGE with Chiral Selector (e.g., Cyclodextrin) s2 Dissolve Sample in BGE or Water a1 Inject Sample into Fused-Silica Capillary s2->a1 a2 Apply High Voltage a1->a2 a3 On-Capillary UV Detection a2->a3 d1 Integrate Peaks in Electropherogram a3->d1 d2 Calculate % ee d1->d2

Caption: General workflow for chiral CE analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct advantage as it allows for the direct observation of enantiomers in solution without a physical separation step. This is achieved by converting the enantiomers into diastereomers (covalently or non-covalently), which are magnetically non-equivalent and thus produce separate signals in the NMR spectrum.

Principle of Chiral Recognition

The method relies on the use of either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA) .

  • CDAs: The analyte is covalently reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have different chemical environments, leading to separate, well-resolved signals in the ¹H, ¹³C, ¹⁹F, or ³¹P NMR spectra.[16][17][18]

  • CSAs: The analyte forms rapid, reversible, non-covalent diastereomeric complexes with an enantiomerically pure CSA (e.g., BINOL, cyclodextrins, or thiourea-based agents).[19] This transient complexation is sufficient to induce chemical shift differences (Δδ) between the signals of the two enantiomers.

Experimental Protocol: NMR with a Chiral Agent
  • Sample Preparation:

    • Accurately weigh the amino acid sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For CDA: Add a slight excess of the chiral derivatizing agent and any necessary catalysts. Ensure the reaction goes to completion to avoid kinetic resolution artifacts.

    • For CSA: Add an equimolar or optimized amount of the chiral solvating agent directly to the NMR tube containing the analyte.[19]

  • Instrumentation & Data Acquisition:

    • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. Other nuclei like ¹⁹F or ³¹P can be used if the chiral agent contains them, often providing cleaner spectra with larger chemical shift differences.[16][17]

  • Data Analysis & ee Calculation:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers/complexes.

    • Carefully integrate the areas of these two signals (I_major and I_minor).

    • Calculate the enantiomeric excess:

      • ee (%) = ([I_major - I_minor] / [I_major + I_minor]) * 100

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s1 Dissolve Sample in Deuterated Solvent s2 Add Chiral Agent (CDA or CSA) s1->s2 a1 Place Tube in NMR Spectrometer s2->a1 a2 Acquire Spectrum (¹H, ¹⁹F, ³¹P, etc.) a1->a2 d1 Identify & Integrate Diastereotopic Signals a2->d1 d2 Calculate % ee d1->d2

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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